[4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE
Beschreibung
[4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a methoxybenzoyl group and a thiophene ring
Eigenschaften
CAS-Nummer |
333756-08-4 |
|---|---|
Molekularformel |
C17H18N2O3S |
Molekulargewicht |
330.4g/mol |
IUPAC-Name |
(3-methoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-5-2-4-13(12-14)16(20)18-7-9-19(10-8-18)17(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3 |
InChI-Schlüssel |
ADCHWDILALIYMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE typically involves multiple steps:
Formation of the Methoxybenzoyl Intermediate: This step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.
Piperazine Derivatization: The methoxybenzoyl chloride is then reacted with piperazine to form the methoxybenzoyl-piperazine intermediate.
Thiophene Substitution: Finally, the methoxybenzoyl-piperazine intermediate is reacted with thiophene-2-carbonyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new ligands for catalysis and in the study of reaction mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a lead compound for the development of new drugs .
Medicine
It can be used in the design of new drugs for the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Wirkmechanismus
The mechanism of action of [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoyl chloride: Used as a precursor in the synthesis of various organic compounds.
Thiophene-2-carbonyl chloride: Another precursor used in the synthesis of thiophene derivatives.
Piperazine derivatives: A class of compounds with diverse biological activities.
Uniqueness
What sets [4-(3-METHOXYBENZOYL)PIPERAZINO](2-THIENYL)METHANONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
